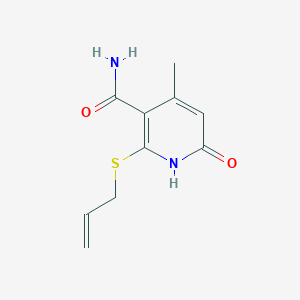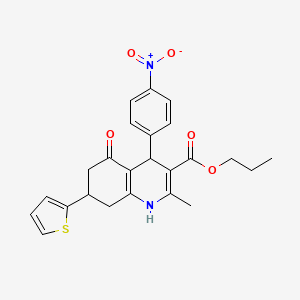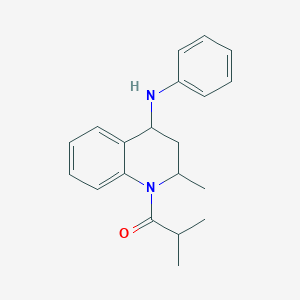
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Übersicht
Beschreibung
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.06194880 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescence Sensitization
Compounds similar to "2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide" have been used to sensitize luminescence in lanthanide ions. The study by Tigaa, Lucas, and de Bettencourt-Dias (2017) demonstrates how these compounds, when used as ligands, can chelate lanthanide ions such as EuIII and TbIII, enhancing their emission when capped on ZnS nanoparticles. This application is crucial for developing advanced luminescent materials with potential uses in bioimaging and photonic devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Antimicrobial Agents
Another significant area of application is in the synthesis of antimicrobial agents. Al-Omar and Amr (2010) synthesized a series of Schiff bases starting from pyridine-bridged 2,6-bis-carboxamide and evaluated them for bactericidal and fungicidal activities. Some of these compounds showed significant antimicrobial activity, highlighting their potential as templates for developing new antibiotics (Al-Omar & Amr, 2010).
Synthetic Intermediates for Polycyclic Compounds
Noguchi et al. (1986) explored the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides to prepare fused 1,3-cyclohexadiene systems, revealing their versatility as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles. This study shows the potential of similar compounds in facilitating the synthesis of complex organic molecules, beneficial for pharmaceuticals and material science (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).
Potassium Channel Openers
Research into the synthesis and biological activities of derivatives from compounds like "this compound" has led to the development of potent potassium channel openers. Brown et al. (1993) reported on the synthesis and in vitro testing of derivatives for antagonism of potassium-induced contraction of rat aorta, identifying potential antihypertensive and antianginal agents (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993).
Fluorescent Sensing
Compounds with a structure related to "this compound" have been utilized in the development of fluorescent probes for the detection of metal ions. Kumar, Kumar, and Gupta (2017) designed pyridine-2,6-dicarboxamide-based scaffolds for the selective detection of Pd2+ ions, showcasing their application in environmental monitoring and chemical sensing (Kumar, Kumar, & Gupta, 2017).
Eigenschaften
IUPAC Name |
4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-3-4-15-10-8(9(11)14)6(2)5-7(13)12-10/h3,5H,1,4H2,2H3,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBJDNYTZAYIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C(=O)N)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE](/img/structure/B4046599.png)
![4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046603.png)
![N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide](/img/structure/B4046608.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4046614.png)
![2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046633.png)

![2,2-dimethyl-N-{3-[(4-nitrophenyl)amino]propyl}propanamide](/img/structure/B4046636.png)
![2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4046639.png)


![N-[3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B4046659.png)
![1-(4-Chlorophenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B4046666.png)
![1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B4046685.png)

